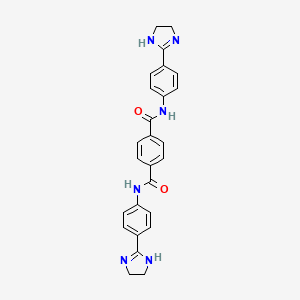
Bitpa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bitpa involves the preparation of poly[4,4’-(2-(4-((4-hexylphenyl)(phenyl)amino)phenyl)-9H-fluorene-9,9-diyl)bis(N,N-bis(4-butylphenyl)aniline)] (PFTPA-biTPA). This compound is synthesized through a series of reactions involving fluorene and arylamine-based photo-crosslinkable polymers .
Industrial Production Methods
In industrial settings, the production of this compound involves solution-processable techniques like spin-coating, roll-to-roll printing, and ink-jet printing. These methods are cost-effective and suitable for large-scale manufacturing, particularly for flexible displays .
Chemical Reactions Analysis
Types of Reactions
Bitpa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be employed to modify the electronic properties of this compound.
Substitution: Substitution reactions, particularly involving halogenated compounds, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include chloroform, bis(4-azido-2,3,5,6-tetrafluorobenzoate), and various halogenated compounds . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives of the original compound, which exhibit enhanced properties for specific applications, such as improved hole transport and solvent resistance .
Scientific Research Applications
Bitpa has a wide range of scientific research applications, including:
Biology: Research is ongoing to explore the potential biological applications of this compound, particularly in the development of biosensors.
Medicine: this compound’s unique properties make it a candidate for drug delivery systems and other medical applications.
Mechanism of Action
The mechanism of action of Bitpa involves its role as a hole transport layer in OLEDs and PeLEDs. It facilitates the injection and transport of holes, thereby enhancing the efficiency and stability of these devices . The molecular targets and pathways involved include the modulation of energy levels between different functional layers and the suppression of interlayer mixing .
Comparison with Similar Compounds
Bitpa is unique compared to other similar compounds due to its enhanced hole transport properties and solvent resistance. Similar compounds include:
Poly(3,4-ethylenedioxythiophene) (PEDOT): Commonly used as a hole transport layer but lacks the solvent resistance of this compound.
Poly(9-vinylcarbazole) (PVK): Another hole transport material with different electronic properties.
Poly(4-butylphenyl)aniline (PBA): Similar in structure but with different functional properties.
This compound stands out due to its superior performance in OLEDs and PeLEDs, making it a valuable compound in the field of organic electronics .
Properties
CAS No. |
3602-01-5 |
|---|---|
Molecular Formula |
C26H24N6O2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H24N6O2/c33-25(31-21-9-5-17(6-10-21)23-27-13-14-28-23)19-1-2-20(4-3-19)26(34)32-22-11-7-18(8-12-22)24-29-15-16-30-24/h1-12H,13-16H2,(H,27,28)(H,29,30)(H,31,33)(H,32,34) |
InChI Key |
YMKGYWQAKWKNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















